molecular formula C20H25N3O2 B1523031 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide CAS No. 1214022-77-1

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide

Cat. No.: B1523031
CAS No.: 1214022-77-1
M. Wt: 339.4 g/mol
InChI Key: JLBLWKBIMHNYQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Antihistaminic Activity

A study synthesized and evaluated various derivatives, including 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide, for antihistaminic activity. Some compounds displayed significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential antihistaminic applications (Pascal et al., 1985).

Antiarrhythmic Activity

Ranolazine, structurally similar to the compound , exhibits antiarrhythmic activity. This suggests potential applications in treating atrial fibrillation, as indicated by evidence from both pre-clinical and clinical studies (Hancox & Doggrell, 2010).

Antidepressant Development

In the development of novel antidepressants, derivatives like this compound have been identified in metabolites related to Lu AA21004, a multimodal antidepressant. This highlights its potential role in antidepressant drug development and metabolism studies (Uldam et al., 2011).

HIV-1 Reverse Transcriptase Inhibition

Analogues of the compound have shown inhibition of HIV-1 reverse transcriptase, suggesting its potential in developing non-nucleoside inhibitors for HIV-1 treatment (Romero et al., 1994).

Antimicrobial and Antifungal Applications

Derivatives of this compound have demonstrated notable antibacterial and antifungal activities, indicating potential for developing antimicrobial agents (Rajkumar et al., 2014).

Cholesterol O-Acyltransferase Inhibition

Compounds structurally related to this compound have been explored as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase, which may be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anti-Cancer Properties

Some derivatives of the compound have shown broad-spectrum anti-cancer activity against various tumor types, indicating its potential in cancer treatment (Keefer, 2010).

Future Directions

The future directions for research on piperazine derivatives could include further exploration of their synthesis methods , investigation of their potential biological and pharmaceutical applications , and detailed study of their physical and chemical properties .

Biochemical Analysis

Biochemical Properties

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide plays a significant role in various biochemical reactions. It interacts with enzymes such as tyrosinase, which is involved in melanin biosynthesis. The compound inhibits tyrosinase activity, reducing melanin production . Additionally, it interacts with proteins like carbonic anhydrase, showing inhibitory effects that could be useful in treating conditions like glaucoma . These interactions are primarily competitive, where the compound binds to the active sites of these enzymes, preventing their normal substrates from binding.

Cellular Effects

This compound affects various cell types and cellular processes. In melanocytes, it reduces melanin production by inhibiting tyrosinase activity . In other cell types, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also modulate cell signaling pathways, such as those involving reactive oxygen species (ROS), leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits enzymes like tyrosinase by binding to their active sites, preventing substrate access and subsequent enzymatic reactions . This inhibition can lead to decreased melanin production in melanocytes. Additionally, the compound can modulate gene expression by interacting with transcription factors or signaling molecules, leading to changes in cellular responses and metabolic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, such as prolonged inhibition of tyrosinase activity and consistent modulation of gene expression . Its stability and activity may decrease with prolonged exposure to light or extreme pH conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tyrosinase activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like carbonic anhydrase, influencing metabolic flux and metabolite levels . The compound can also affect the levels of reactive oxygen species and other metabolites involved in oxidative stress responses. These interactions can lead to changes in cellular metabolism, impacting processes such as energy production and detoxification.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can be influenced by factors such as its lipophilicity and affinity for certain cellular components.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its presence in the cytoplasm can influence cytosolic enzymes and metabolic pathways, while its localization in the nucleus can affect gene expression and transcriptional regulation.

Properties

IUPAC Name

2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-21(2)20(25)19(16-6-4-3-5-7-16)23-14-12-22(13-15-23)17-8-10-18(24)11-9-17/h3-11,19,24H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBLWKBIMHNYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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